molecular formula C12H26O B3428472 Decyl ethyl ether CAS No. 68154-97-2

Decyl ethyl ether

Cat. No. B3428472
CAS RN: 68154-97-2
M. Wt: 186.33 g/mol
InChI Key: LOLANUHFGPZTLQ-UHFFFAOYSA-N
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Description

Decyl Ethyl Ether, also known as Ethyl Decyl Ether, is an organic compound with the formula C12H26O . It is a member of the ether family, which are a class of chemical compounds consisting of alkyl ethers based on glycols such as ethylene glycol or propylene glycol . They are commonly used as solvents in paints and cleaners .


Synthesis Analysis

Ethers are usually prepared from alcohols or their conjugate bases. One important procedure, known as the Williamson Ether Synthesis, proceeds by an S N 2 reaction of an alkoxide nucleophile with an alkyl halide . Ethers have been synthesized by different protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu(II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .


Molecular Structure Analysis

The molecular structure of Decyl Ethyl Ether consists of a chain of 12 carbon atoms (C12), 26 hydrogen atoms (H26), and one oxygen atom (O), giving it the molecular formula C12H26O . The IUPAC Standard InChIKey for Decyl Ethyl Ether is LOLANUHFGPZTLQ-UHFFFAOYSA-N .

Scientific Research Applications

Gasoline Improvement

Decyl ethyl ether and its related compounds, such as ethyl tert-butyl ether (ETBE), have significant applications in improving gasoline. ETBE, for instance, is a promising gasoline improver, as demonstrated by Bardin et al. (2014) who compared it with other prospective oxygenated fuel additives and highlighted its sustainable production and minimal impact on combustion variability (Bardin et al., 2014).

Chemical Synthesis and Characterization

Donahue, D'Amico, and Exline (2002) described a laboratory procedure for the synthesis and characterization of ETBE, a relative of decyl ethyl ether. This study highlights the educational value of synthesizing such compounds in a chemistry laboratory setting, providing insight into their production and purity assessment (Donahue et al., 2002).

Biodegradation Studies

In environmental research, Yeh and Novak (1994) evaluated the biodegradation of ETBE and other gasoline additives in soils under various conditions, providing valuable information on the environmental impact and degradation processes of these compounds (Yeh & Novak, 1994).

Impact on Diesel Fuel

Menezes et al. (2006) examined the effect of ethers like ETBE on diesel fuel properties. They found that these additives altered physicochemical properties and engine performance, highlighting their potential for improving fuel efficiency and emissions (Menezes et al., 2006).

Ethyl Octyl Ether Synthesis

Guilera et al. (2012) studied the synthesis of ethyl octyl ether (EOE), a compound related to decyl ethyl ether, from diethyl carbonate and 1-octanol. This research contributes to the understanding of synthesizing similar ethers and their potential applications (Guilera et al., 2012).

Toxicokinetics

Nihlen, Löf, and Johanson (1998) investigated the toxicokinetics of ETBE in human volunteers. Understanding the absorption, distribution, metabolism, and excretion of these compounds is crucial for assessing their safety in various applications (Nihlen et al., 1998).

Safety and Hazards

Ethers are extremely flammable and can form explosive mixtures with air . They may cause respiratory irritation, drowsiness, or dizziness, and may be harmful if swallowed and enters airways . They may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Research on ethers is ongoing, with recent studies focusing on the etherification process of glycerol, including alcohol solvent, olefin solvent and solvent-free routes . Further studies on base-catalyzed glycerol etherification that employs a solvent-free reaction route may reveal a method for improving the conversion, selectivity, and yield of reaction products .

properties

IUPAC Name

1-ethoxydecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-3-5-6-7-8-9-10-11-12-13-4-2/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLANUHFGPZTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976775
Record name 1-Ethoxydecane
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Molecular Weight

186.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid with a mild odor; [Dow Chemical MSDS]
Record name Alcohols, C10-12, ethoxylated propoxylated
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Product Name

Decyl ethyl ether

CAS RN

16979-29-6, 68154-97-2, 61287-28-3
Record name Decyl ethyl ether
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Record name 1-Ethoxydecane
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Record name DECYL ETHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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